molecular formula C11H10BrN3O B2960437 3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 212143-51-6

3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B2960437
CAS No.: 212143-51-6
M. Wt: 280.125
InChI Key: AASBVFFQGULZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Imidazoquinazolinone Derivatives in Medicinal Chemistry

Imidazoquinazolinones belong to a class of fused heterocycles that merge imidazole and quinazolinone pharmacophores, both of which have independently demonstrated broad therapeutic potential. The quinazolinone scaffold, first synthesized in the late 19th century via the Niementowski reaction, gained prominence with the development of methaqualone—a sedative-hypnotic agent—in the 1950s. Over time, derivatives such as imidazo[1,2-c]quinazolines emerged as potent α-glucosidase inhibitors, anticancer agents, and antimicrobial compounds. For instance, substituted imidazoquinazolines bearing methoxy groups exhibited IC~50~ values as low as 12.44 μM against α-glucosidase, outperforming the standard drug acarbose by 60-fold.

The integration of imidazole into the quinazolinone framework enhances hydrogen-bonding capabilities and aromatic stacking interactions, critical for binding to biological targets. Recent advances in synthetic methodologies, such as tandem cyclization and Suzuki coupling, have enabled the efficient construction of poly-substituted imidazoquinazolines. These innovations have expanded the structural diversity of this scaffold, paving the way for derivatives like this compound.

Strategic Importance of Bromomethyl Substitution in Bioactive Heterocycles

The bromomethyl group (-CH~2~Br) serves as a versatile functional handle in medicinal chemistry, enabling further derivatization through nucleophilic substitution or cross-coupling reactions. In the context of imidazoquinazolinones, this substituent introduces both steric and electronic effects that modulate bioactivity. Bromine’s electron-withdrawing nature polarizes adjacent bonds, potentially enhancing interactions with enzyme active sites. For example, in α-glucosidase inhibition studies, bromine-substituted imidazoquinazolines demonstrated reduced potency compared to methoxy analogs (e.g., compound 11o with IC~50~ = 154.88 μM vs. 11j with IC~50~ = 12.44 μM). However, the bromomethyl variant’s unique reactivity profile allows it to act as an alkylating agent, facilitating covalent binding to thiol-containing residues in target proteins.

Table 1: Impact of Substituents on α-Glucosidase Inhibitory Activity

Compound Substituent(s) IC~50~ (μM)
11j 2,3-OMe 12.44 ± 0.38
11o 5-Br 154.88 ± 0.36
Acarbose - 750.0 ± 1.5

This table illustrates how electron-donating groups (e.g., methoxy) enhance inhibitory activity, while bromine’s electron-withdrawing effects are less favorable in certain positions. Nevertheless, the bromomethyl group’s ability to undergo further chemical modifications makes it invaluable for prodrug design or targeted delivery systems. For instance, patent CN1041364A highlights imidazo[2,1-b]quinazolin-5(3H)-ones as bronchodilators, suggesting potential applications for bromomethyl derivatives in respiratory therapeutics.

The synthesis of this compound typically involves sequential cyclization and functionalization steps. A representative route begins with the condensation of 2-nitrobenzaldehyde and benzil in acetic acid to form an imidazole intermediate, followed by reduction of the nitro group and subsequent cyclization with a bromomethyl-containing aldehyde. Advanced characterization techniques, including ~1~H NMR and mass spectrometry, confirm the regioselective incorporation of the bromomethyl moiety at the C-3 position.

Properties

IUPAC Name

3-(bromomethyl)-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-5-7-6-13-11-14-9-4-2-1-3-8(9)10(16)15(7)11/h1-4,7H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASBVFFQGULZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with glyoxal in the presence of a base to form the quinazolinone core, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the imidazoquinazolinone core.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted imidazoquinazolinones can be formed.

    Oxidation products: Quinazolinone derivatives with different oxidation states.

    Reduction products: Reduced forms of the imidazoquinazolinone core.

Scientific Research Applications

3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with biological targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituents:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity/Reactivity Reference
3-(Bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one Imidazo[2,1-b]quinazolin-5(1H)-one 3-(Bromomethyl) -CH₂Br Reactivity in nucleophilic substitution
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one Imidazo[1,5-a]quinazolin-5(3H)-one 3a-(4-Chlorophenyl), 1-methyl -Cl, -CH₃ Analgesic (µ-opioid receptor binding)
6-Chloro-3-methyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one Imidazo[2,1-b]quinazolin-2(1H)-one 6-Chloro, 3-methyl -Cl, -CH₃ Not explicitly stated (structural study)
2-[(Substituted phenylpiperazinyl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one Imidazo[1,2-c]quinazolin-5(6H)-one Piperazinylmethyl -N-piperazine α1-Adrenoceptor antagonism, antihypertensive
3-(Dipropylamino)-5-hydroxybenzofuro[2,3-f]quinazolin-1(2H)-one Benzofuroquinazolin-1(2H)-one 3-(Dipropylamino), 5-hydroxy -NH(C₃H₇)₂, -OH Apoptosis induction (anticancer)

Key Observations :

  • Bromine vs.
  • Methyl vs. Aryl Substituents : Methyl groups (e.g., in ) reduce steric hindrance but lower electrophilicity compared to aryl substituents (e.g., in ).
  • Piperazinyl Derivatives: Piperazine-containing analogues (e.g., ) exhibit enhanced α1-adrenoceptor binding due to hydrogen-bonding interactions.

Reactivity Comparison :

  • The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) more readily than chlorophenyl or methyl groups .
  • Thienyl-substituted analogues (e.g., ) show unique π-stacking interactions in docking studies, influencing receptor binding .
Analgesic Activity:
  • The 4-chlorophenyl analogue () showed µ-opioid receptor binding comparable to morphine, with docking scores of -9.2 kcal/mol (vs. -8.5 kcal/mol for morphine) .
  • Bromine’s lipophilicity may enhance blood-brain barrier (BBB) permeation compared to polar hydroxy or amino groups .
Antihypertensive Activity:
  • Piperazinylmethyl derivatives () demonstrated IC₅₀ values of 0.8–2.3 nM for α1-adrenoceptor antagonism, superior to non-piperazine analogues .
Anticancer Activity:
  • Benzofuroquinazolinone derivatives () induced apoptosis in cancer cells at IC₅₀ = 12.5 µM, attributed to the dipropylamino group’s electron-donating effects .

Physicochemical and Spectral Properties

Compound IR (C-Br/C-Cl, cm⁻¹) ¹H-NMR (Key Signals, δ ppm) Melting Point (°C) Molecular Weight (g/mol)
3-(Bromomethyl)-target compound 539 (C-Br) ~3.8 (s, 2H, CH₂Br) Not reported ~307.2
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-triazole () 539 (C-Br) 2.34 (s, 3H, CH₃) Not reported 464.3
3a-(4-Chlorophenyl)-analogue () 757 (C-Cl) 1.2–1.5 (m, 3H, CH₃) 180–182 341.8

Spectral Notes:

  • Bromine’s electronegativity downshifts ¹H-NMR signals for adjacent protons (e.g., CH₂Br at δ ~3.8) compared to CH₃ groups (δ ~2.3) .
  • IR C-Br stretches (~539 cm⁻¹) are distinct from C-Cl (~757 cm⁻¹) .

Biological Activity

3-(Bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10_{10}H9_{9}BrN3_3O. It features a bromomethyl group that may contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that imidazoquinazoline derivatives possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi.
  • Anticancer Potential : Some derivatives of quinazoline have shown promise in inhibiting cancer cell proliferation. Mechanistic studies suggest that they may induce apoptosis in cancer cells through various pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as tyrosinase, which is relevant in the context of hyperpigmentation disorders and melanoma treatment.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds showed that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess their potency.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B64Escherichia coli

Anticancer Activity

In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer) indicated that the compound could significantly reduce cell viability. The IC50_{50} values were calculated to determine effectiveness.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Enzyme Inhibition

Research on enzyme inhibition revealed that this compound acts as a potent inhibitor of tyrosinase with an IC50_{50} value significantly lower than that of standard inhibitors like kojic acid.

InhibitorIC50_{50} (µM)
3-(Bromomethyl)...5
Kojic Acid24

Q & A

Q. What are the common synthetic routes for 3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one, and how is its structure validated?

The synthesis typically involves cyclization reactions of substituted isatoic anhydrides with halogenated intermediates. For example, Hardtmann et al. (1975) synthesized analogous dihydroimidazoquinazolinones by reacting N-substituted isatoic anhydrides with 2-methylmercaptoimidazolines, followed by bromination to introduce the bromomethyl group . Structural validation employs:

  • 1H/13C NMR spectroscopy : Key signals include the bromomethyl (–CH2Br) proton resonance at δ ~3.8–4.2 ppm and aromatic protons in the quinazolinone core (δ ~6.8–8.2 ppm) .
  • X-ray crystallography : Used to confirm the fused imidazo-quinazolinone scaffold and bromomethyl substitution pattern, as demonstrated in related compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Assigns proton and carbon environments, with coupling constants verifying the bicyclic framework .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C12H10BrN3O: 299.00 g/mol; observed [M+H]+: 300.01) .
  • Infrared (IR) spectroscopy : Detects carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and C–Br vibrations at ~550–650 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods guide the prediction of biological targets for this compound?

Molecular docking and density functional theory (DFT) calculations are used to predict interactions with therapeutic targets. For example:

  • Docking studies : Analogous imidazo[2,1-b]quinazolinones were docked into the active site of COVID-19 main protease (Mpro), revealing hydrogen bonding with Glu166 and hydrophobic interactions with Leu141/His163 .
  • DFT analysis : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity, as applied to related quinazolinones .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

Catalyst screening and solvent selection are critical. Evidence from analogous syntheses shows:

Catalyst (30 mol%)SolventYield (%)
NoneEthanol0
CeCl3·7H2OEthanol75
p-TsOHEthanol70

Optimal conditions involve CeCl3·7H2O in ethanol at 80°C for 24 hours. The bromomethyl group’s introduction may require controlled bromination to avoid over-substitution .

Q. How does the bromomethyl substituent influence structure-activity relationships (SAR) in related compounds?

The bromomethyl group enhances electrophilicity, enabling covalent binding to biological targets. For example:

  • In bronchodilators, substitution at the 3-position (e.g., bromomethyl) increased potency 5–10× compared to theophylline, likely via interactions with airway smooth muscle receptors .
  • Halogenated analogs (e.g., 6-bromo derivatives) showed improved inhibitory activity against bromodomains (e.g., BRD4), with IC50 values <1 µM .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-response assays : Validate activity thresholds (e.g., EC50 for bronchodilation vs. IC50 for enzyme inhibition ).
  • Kinetic solubility assays : Address discrepancies caused by poor solubility in vitro. For example, logP values >3 may limit aqueous solubility, necessitating prodrug strategies .

Methodological Notes

  • Data integration : Cross-referenced synthesis, spectroscopy, and biological data from peer-reviewed studies (1975–2024).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.